molecular formula C14H12S2 B8628965 1,2-Diphenyl-2-sulfanylethane-1-thione CAS No. 57376-98-4

1,2-Diphenyl-2-sulfanylethane-1-thione

Cat. No. B8628965
Key on ui cas rn: 57376-98-4
M. Wt: 244.4 g/mol
InChI Key: ZSVVYSICMUKPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04427560

Procedure details

The oxidation inhibitor, bis(dithiobenzil) nickel is prepared by adding a mixture of 100 grams of benzoin, 150 grams of phosphorus sulfide and 700 ml of dioxane to a 5 liter, single necked flask equipped with heating mantle and water cooled condenser. The above-described mixture is, then, refluxed for 2 hours, during which the thiophosphoric ester of dithiobenzoin is formed and hydrogen sulfide is evolved. The reaction mixture is cooled and a solution of 50 grams of nickel chloride (hydrated) in 200 ml of water is added to the flask and heated (212° F.) for 2 hours on a steam bath. Black crystals of bis(dithiobenzil) nickel are formed and collected by filtering the cooled solution. Purification is effected by extraction with boiling toluene.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
thiophosphoric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
bis(dithiobenzil) nickel

Identifiers

REACTION_CXSMILES
C1(C(C(C2C=CC=CC=2)O)=O)C=CC=CC=1.[P]=S.[C:19]1([C:25]([CH:27]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[SH:28])=[S:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.S.[Ni:36](Cl)Cl>O.O1CCOCC1>[Ni:36].[C:29]1([C:27]([C:25]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[S:26])=[S:28])[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1.[C:29]1([C:27]([C:25]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[S:26])=[S:28])[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1 |f:7.8.9,^1:16|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(O)C1=CC=CC=C1
Name
Quantity
150 g
Type
reactant
Smiles
[P]=S
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
thiophosphoric ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=S)C(S)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
[Ni](Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
212 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oxidation inhibitor, bis(dithiobenzil) nickel is prepared
ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
equipped
CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled

Outcomes

Product
Name
bis(dithiobenzil) nickel
Type
product
Smiles
[Ni].C1(=CC=CC=C1)C(=S)C(=S)C1=CC=CC=C1.C1(=CC=CC=C1)C(=S)C(=S)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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